2-ethyl-N-(4-isopropylphenyl)butanamide
Description
2-Ethyl-N-(4-isopropylphenyl)butanamide is an amide derivative characterized by a butanamide backbone substituted with an ethyl group at the second carbon and an isopropylphenyl group at the para position of the aromatic ring. The ethyl substituent may influence steric and electronic effects, altering reactivity compared to simpler analogs.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-ethyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-9-7-13(8-10-14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
ISDOADKOWWBZSF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with N-(4-acetylphenyl)butanamide (CAS: 324580-52-1), a documented amide derivative. Below is a comparative analysis:
Physicochemical and Functional Comparisons
- Solubility : The isopropyl group in this compound likely reduces water solubility compared to N-(4-acetylphenyl)butanamide, which benefits from the polar acetyl group.
- Thermal Stability : Increased alkyl chain length and branching in the former may enhance thermal stability, a trend observed in analogous amides .
- Biological Activity : While neither compound has well-characterized bioactivity, acetyl-substituted amides often exhibit higher binding affinity to enzymes due to polar interactions, whereas hydrophobic isopropyl groups may favor membrane permeability.
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